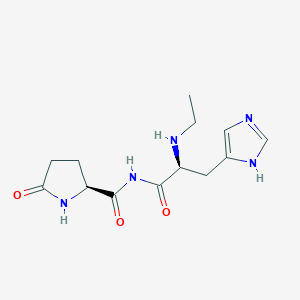
Pyroglutamylhistidyl-N-ethylamide
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of the desired peptide bond .
Industrial Production Methods: Industrial production of Pyroglutamylhistidyl-N-ethylamide may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyroglutamylhistidyl-N-ethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Pyroglutamylhistidyl-N-ethylamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It is employed in research on protein-protein interactions and enzyme-substrate interactions.
Industry: this compound is used in the development of novel materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of Pyroglutamylhistidyl-N-ethylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Pyroglutamylhistidylamide: Similar in structure but lacks the ethylamide group.
Histidyl-N-ethylamide: Contains the ethylamide group but lacks the pyroglutamic acid moiety.
Uniqueness: Pyroglutamylhistidyl-N-ethylamide is unique due to the presence of both the pyroglutamic acid and ethylamide groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and distinct reactivity compared to similar compounds .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-2-(ethylamino)-3-(1H-imidazol-5-yl)propanoyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-2-15-10(5-8-6-14-7-16-8)13(21)18-12(20)9-3-4-11(19)17-9/h6-7,9-10,15H,2-5H2,1H3,(H,14,16)(H,17,19)(H,18,20,21)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVMFCMIHVDPF-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CN=CN1)C(=O)NC(=O)C2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](CC1=CN=CN1)C(=O)NC(=O)[C@@H]2CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983822 | |
| Record name | N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65213-42-5 | |
| Record name | Pyroglutamylhistidyl-N-ethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065213425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Ethylhistidyl)-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80983822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















